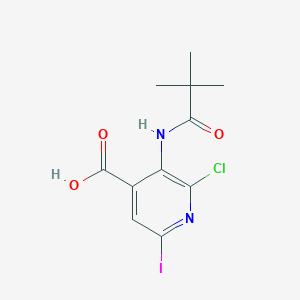

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

描述

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid (CAS: 1305324-54-2) is a pyridine derivative with the molecular formula C₁₁H₁₂ClIN₂O₃ and a molecular weight of 382.58 g/mol . Its structure features a chlorine atom at position 2, an iodine atom at position 6, and a pivalamido (tert-butyl carboxamide) group at position 3 on the isonicotinic acid backbone. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of small-molecule drugs targeting enzyme inhibition or receptor modulation . Commercial suppliers list prices ranging from $500/g (HB181-1, TCI America) to $1,424.29/g (Millipore/Sigma ADE000224-1G), reflecting variations in purity, supplier protocols, and batch size .

属性

IUPAC Name |

2-chloro-3-(2,2-dimethylpropanoylamino)-6-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIN2O3/c1-11(2,3)10(18)15-7-5(9(16)17)4-6(13)14-8(7)12/h4H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTRSSAQBJDIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136520 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-54-2 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a pyridine core, specifically isonicotinic acid or its derivatives, which provides the heterocyclic backbone. The initial step involves introducing halogen substituents at specific positions on the pyridine ring, notably at the 2- and 6-positions, to facilitate subsequent modifications.

Key Step: Halogenation of isonicotinic acid derivatives, often via electrophilic aromatic substitution, using halogen sources such as iodine and chlorine reagents under controlled conditions to achieve regioselectivity.

Research Findings: Patent EP 2630122B1 describes the synthesis of heterocyclic compounds involving halogenated pyridines, emphasizing regioselective halogenation techniques that can be adapted for this compound.

Selective Halogenation Strategy

The dual halogenation (chlorination and iodination) requires precise control to avoid polysubstitution or undesired positional isomers.

Chlorination: Usually achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux, targeting the 2-position due to its higher reactivity.

Iodination: Conducted via electrophilic substitution with iodine in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium iodide (KI) under mild conditions, often with catalysts like pyridine to enhance regioselectivity at the 6-position.

Data Table 1: Halogenation Conditions

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃ or SOCl₂ | Reflux | Chlorinated solvent or DMF | Regioselective at 2-position |

| Iodination | I₂ + H₂O₂ or KI + H₂SO₄ | Room temp to 50°C | Acetic acid or pyridine | Targeted at 6-position |

Amide Formation with Pivalic Acid Derivative

The next critical step involves attaching the pivalamido group at the 3-position of the pyridine ring.

Method: Activation of the carboxylic acid group (from isonicotinic acid or its derivative) using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) , followed by reaction with pivalamide .

Reaction Conditions: Typically performed in anhydrous solvents like dichloromethane (DCM) or DMF , at room temperature or slightly elevated temperatures (~25–40°C).

Research Reference: Patent WO2018235851A1 describes amide derivatives, emphasizing the importance of controlled coupling conditions to prevent side reactions.

Data Table 2: Amide Coupling Parameters

| Step | Reagents | Solvent | Temperature | Yield Optimization Notes |

|---|---|---|---|---|

| Amide formation | DCC or EDC + pivalic acid + amine | DCM or DMF | 20–40°C | Use of catalytic DMAP enhances coupling efficiency |

Final Functionalization and Purification

Following halogenation and amide formation, the compound undergoes purification, often via column chromatography or recrystallization .

Purity Control: Confirmed through NMR spectroscopy , mass spectrometry , and HPLC to ensure selective substitution and high purity.

Notes: The synthesis is sensitive to reaction conditions, requiring careful control of temperature, reagent equivalents, and reaction time to prevent over-halogenation or side reactions.

Summary of Key Synthesis Pathway

| Step | Description | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Regioselective halogenation | Cl₂, I₂, oxidants | Reflux, mild | Introduce Cl and I at specific positions |

| 2 | Activation of carboxylic acid | DCC/EDC | Room temp | Prepare for amide coupling |

| 3 | Amide coupling | Pivalamide | Room temp | Attach pivalamido group |

| 4 | Purification | Chromatography | Ambient | Obtain pure compound |

Research Findings and Notes

The synthesis of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid benefits from regioselective halogenation techniques, with patent literature emphasizing the importance of controlling reaction conditions to achieve desired substitution patterns (see patent EP 2630122B1).

The use of mild oxidants and selective halogenating agents is critical to prevent polysubstitution and ensure high yield.

The amide formation step is optimized through carbodiimide coupling, with the choice of solvent and temperature significantly impacting the purity and yield.

Diversification of halogenation and coupling conditions allows for tailored synthesis pathways, adaptable to scale-up processes.

化学反应分析

Types of Reactions

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid involves its interaction with specific molecular targets. The halogen atoms and the pivalamido group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Key Observations:

Halogen Substitution : The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine or chlorine analogues, making it advantageous in X-ray crystallography (due to heavy atom effects) .

Pivalamido Group : The bulky tert-butyl group at position 3 introduces significant steric hindrance, which may reduce solubility in aqueous media but improve metabolic stability by shielding reactive sites .

Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound enhances hydrogen-bonding capacity, favoring interactions with biological targets, whereas methyl esters (e.g., ) are often prodrug forms .

Benzoic Acid Derivatives with Similar Substituents

Key Observations:

Backbone Differences : Pyridine derivatives (e.g., target compound) exhibit basic nitrogen at position 1, enabling protonation and participation in acid-base reactions, unlike benzoic acid derivatives .

生物活性

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid is a heterocyclic compound derived from isonicotinic acid, notable for its unique structural features that include chlorine and iodine substituents, as well as a pivalamide group. This combination is believed to enhance its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClI N3O2. The presence of halogen atoms (chlorine and iodine) is significant as these elements can modulate the compound's reactivity and interaction with biological targets. The pivalamide moiety contributes to improved solubility, which is crucial for bioavailability in pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C12H13ClI N3O2 |

| Molecular Weight | 333.60 g/mol |

| Key Functional Groups | Pivalamide, Iodine, Chlorine |

| Solubility | Enhanced due to pivalamide group |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

- Pain Modulation : Studies have highlighted its potential as an antagonist for sodium channels NaV1.7 and NaV1.8, which are implicated in pain pathways. This suggests a role in treating neuropathic pain and other pain-related conditions .

- CNS Activity : Given its structural characteristics, this compound may interact with central nervous system (CNS) targets, potentially offering therapeutic benefits for neurodegenerative disorders and inflammatory conditions .

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The halogen substituents enhance binding affinity to biological targets, which may include enzymes and receptors involved in pain signaling pathways.

- Inhibition of Sodium Channels : Its ability to selectively inhibit NaV1.7 and NaV1.8 channels suggests a mechanism where the compound reduces excitability in sensory neurons, thereby alleviating pain .

Case Studies

- Pain Management : In animal models, compounds similar to this compound have shown efficacy in reducing pain responses induced by inflammatory stimuli such as formalin or nerve growth factor .

- Antimicrobial Efficacy : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria, highlighting its potential as a new antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid, and how do they address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the substitution pattern on the pyridine ring. The chlorine and iodine atoms induce distinct deshielding effects, aiding in assignment via coupling constants and integration ratios. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₂ClIN₂O₃), while infrared (IR) spectroscopy confirms functional groups like the pivalamide carbonyl (≈1650 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in regiochemistry .

Q. How can researchers design a synthetic route for this compound, considering its halogenated pyridine core?

- Methodological Answer : Begin with a 3-aminopyridine scaffold. Introduce iodine via electrophilic iodination at the 6-position using N-iodosuccinimide (NIS) in acetic acid. Protect the amine with pivaloyl chloride under Schotten-Baumann conditions. Chlorination at the 2-position can be achieved with POCl₃ or SOCl₂. Finally, oxidize the 4-methyl group to a carboxylic acid using KMnO₄ or RuO₄. Monitor reaction intermediates via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Q. What are the solubility challenges of this compound, and how can they be mitigated in experimental workflows?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) stems from the hydrophobic pivalamide and iodinated pyridine moieties. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in reaction conditions. For crystallization trials, employ mixed solvents like dichloromethane/methanol. Sonication or gentle heating (≤50°C) can enhance solubility without decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve electronic density conflicts between chlorine and iodine atoms in this compound?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) are essential to distinguish between Cl and I atoms, as their electron densities overlap at lower resolutions. Use SHELXL for refinement, leveraging anisotropic displacement parameters and occupancy refinement. Validate against bond lengths: C–I (≈2.10 Å) vs. C–Cl (≈1.72 Å). If twinning occurs, employ the TWIN/BASF commands in SHELX to model the disorder .

Q. What experimental strategies can validate the regioselectivity of halogenation in this compound’s synthesis?

- Methodological Answer : Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) coupled with mass spectrometry tracks iodine incorporation. For chlorine, use ³⁶Cl radiolabeling or comparative NMR analysis with dehalogenated analogs. Computational modeling (DFT) of transition states during iodination/chlorination can predict regioselectivity, which can be cross-validated with NOESY/ROESY NMR to confirm spatial arrangements .

Q. How should researchers address contradictions between NMR and mass spectrometry data (e.g., unexpected adducts or degradation products)?

- Methodological Answer : Systematic analysis includes:

- Step 1 : Re-examine ionization conditions in HRMS (e.g., ESI vs. MALDI) to rule out adduct formation.

- Step 2 : Perform stability studies (pH, temperature) to identify degradation pathways.

- Step 3 : Use 2D NMR (HSQC, HMBC) to confirm connectivity and detect impurities.

- Step 4 : Compare with literature analogs (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) to isolate synthetic artifacts .

Q. What computational methods are optimal for modeling the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. Solvent effects (e.g., DMF, toluene) are modeled via the SMD implicit solvation method. Compare computed activation energies with experimental yields to refine mechanistic hypotheses .

Data Reliability and Reproducibility

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound across laboratories?

- Methodological Answer : Adopt the following protocols:

- Detailed Reporting : Specify exact equivalents, reaction times, and purification methods (e.g., gradient elution in HPLC).

- Stability Logs : Document storage conditions (e.g., -20°C under argon) to prevent iodine loss or hydrolysis.

- Collaborative Validation : Share samples with independent labs for cross-characterization using standardized NMR (500 MHz+) and HRMS parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。